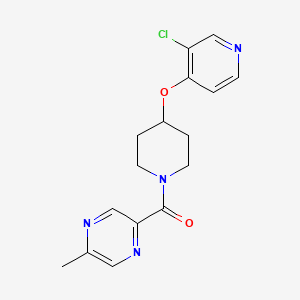

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the attachment of the chloropyridine moiety, and the incorporation of the methylpyrazine group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate cellular processes or as a lead compound for drug discovery.

Medicine

In medicine, this compound might be evaluated for its therapeutic potential. This could include studies on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings. Its chemical properties might also make it useful in catalysis or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone include other piperidine derivatives, chloropyridine-containing compounds, and pyrazine-based molecules. Examples include:

- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups:

- Pyridine moiety : Contributes to potential receptor interactions.

- Piperidine ring : Known for its diverse biological activities.

- Pyrazine group : May enhance pharmacological properties.

The biological activity of this compound may involve interactions with various molecular targets, including:

- Receptors : The piperidine and pyrazine rings suggest potential binding to neurotransmitter receptors, which could modulate neuronal signaling pathways.

- Enzymes : It may act as an inhibitor for specific enzymes, similar to other compounds containing chloropyridine derivatives that have shown enzyme inhibitory activity against viral proteases like SARS-CoV-2 3CL protease .

In Vitro Studies

- Enzyme Inhibition : Research has indicated that compounds with similar structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and infections .

- Antiviral Activity : Studies have shown that chloropyridine derivatives can inhibit viral replication by targeting specific viral proteases. The incorporation of the chloropyridine moiety in the compound suggests a potential for antiviral activity, although specific data on this compound's efficacy is still under investigation .

- Cytotoxicity Assessment : Preliminary cytotoxicity evaluations indicate that many related compounds demonstrate low cytotoxicity, with CC50 values exceeding 100 µM, suggesting a favorable safety profile .

Case Studies

Case Study 1: SARS-CoV-2 Protease Inhibition

A series of chloropyridinyl esters were synthesized and evaluated for their ability to inhibit the SARS-CoV-2 3CL protease. While some derivatives exhibited low nanomolar IC50 values, others showed less pronounced antiviral activity. This highlights the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Antibacterial Activity

Compounds featuring piperidine structures have been synthesized and tested against various bacterial strains. Results indicated promising antibacterial activity, particularly against Gram-positive bacteria, emphasizing the therapeutic potential of piperidine derivatives in treating infections .

Comparative Analysis of Related Compounds

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c1-11-8-20-14(10-19-11)16(22)21-6-3-12(4-7-21)23-15-2-5-18-9-13(15)17/h2,5,8-10,12H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWYZZUHVNYIBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.